tert-butyl 4-(4-ethynyl-1h-pyrazol-1-yl)piperidine-1-carboxylate
Description
tert-Butyl 4-(4-ethynyl-1H-pyrazol-1-yl)piperidine-1-carboxylate is a piperidine-based compound featuring a tert-butyl carbamate protecting group and a pyrazole ring substituted with an ethynyl moiety at the 4-position. This structure combines a rigid piperidine scaffold with a reactive alkyne group, making it valuable in medicinal chemistry for applications such as click chemistry, ligand conjugation, or as a synthetic intermediate for drug discovery pipelines . While direct data on its physical properties (e.g., melting point, solubility) are unavailable in the provided evidence, analogous compounds (e.g., tert-butyl 4-(4-amino-1H-pyrazol-1-yl)piperidine-1-carboxylate) are described as light yellow solids, suggesting similar morphological characteristics .
Properties
IUPAC Name |
tert-butyl 4-(4-ethynylpyrazol-1-yl)piperidine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21N3O2/c1-5-12-10-16-18(11-12)13-6-8-17(9-7-13)14(19)20-15(2,3)4/h1,10-11,13H,6-9H2,2-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMUVUSISNQCUDP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)N2C=C(C=N2)C#C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501152926 | |
| Record name | 1,1-Dimethylethyl 4-(4-ethynyl-1H-pyrazol-1-yl)-1-piperidinecarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501152926 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
275.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1076224-02-6 | |
| Record name | 1,1-Dimethylethyl 4-(4-ethynyl-1H-pyrazol-1-yl)-1-piperidinecarboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1076224-02-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,1-Dimethylethyl 4-(4-ethynyl-1H-pyrazol-1-yl)-1-piperidinecarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501152926 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | tert-butyl 4-(4-ethynyl-1H-pyrazol-1-yl)piperidine-1-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 4-(4-ethynyl-1H-pyrazol-1-yl)piperidine-1-carboxylate typically involves multiple steps. One common method starts with tert-butyl 4-hydroxypiperidine-1-carboxylate as the starting material. The hydroxyl group is first converted to a leaving group, such as a mesylate or tosylate, using methanesulfonyl chloride or p-toluenesulfonyl chloride in the presence of a base like triethylamine. This intermediate is then reacted with 4-ethynyl-1H-pyrazole in the presence of a palladium catalyst and a base, such as potassium carbonate, to form the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are typically carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity. The final product is purified using techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 4-(4-ethynyl-1H-pyrazol-1-yl)piperidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The ethynyl group can be oxidized to form a carbonyl group.
Reduction: The pyrazole ring can be reduced to form a pyrazoline ring.
Substitution: The tert-butyl group can be substituted with other alkyl or aryl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include alkyl halides and aryl halides in the presence of a base like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products Formed
Oxidation: Formation of carbonyl-containing compounds.
Reduction: Formation of pyrazoline derivatives.
Substitution: Formation of various alkyl or aryl derivatives.
Scientific Research Applications
Tert-butyl 4-(4-ethynyl-1H-pyrazol-1-yl)piperidine-1-carboxylate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of tert-butyl 4-(4-ethynyl-1H-pyrazol-1-yl)piperidine-1-carboxylate involves its interaction with specific molecular targets. The ethynyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The pyrazole ring can interact with various receptors or enzymes, modulating their function. The piperidine ring provides structural stability and enhances the compound’s binding affinity to its targets .
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound’s structural analogs vary primarily in substituents on the pyrazole ring or modifications to the piperidine scaffold. Below is a detailed comparison:
Substituent Variations on the Pyrazole Ring
Modifications to the Piperidine Scaffold
Data Tables
Table 1: Comparative Physicochemical Properties
Table 2: Market and Commercial Relevance
| Compound (CAS) | Market Scope (2025) | Primary Application |
|---|---|---|
| tert-Butyl 4-(4-bromo-1H-pyrazol-1-yl)-piperidine-1-carboxylate (877399-50-3) | Global and regional markets | Pharmaceutical intermediate synthesis |
Biological Activity
Tert-butyl 4-(4-ethynyl-1H-pyrazol-1-yl)piperidine-1-carboxylate (CAS No. 2503208-32-8) is a compound of interest due to its potential biological activities, particularly in pharmacological applications. This article reviews the biological activity of this compound, synthesizing findings from various studies and sources.
The molecular formula for this compound is C15H21N3O2, with a molecular weight of approximately 275.35 g/mol. The compound is characterized by a piperidine core substituted with an ethynyl pyrazole moiety and a tert-butyl ester group, which may influence its biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C15H21N3O2 |
| Molecular Weight | 275.35 g/mol |
| CAS Number | 2503208-32-8 |
| Appearance | White to off-white powder |
Anticancer Potential
Recent studies have indicated that compounds containing pyrazole derivatives exhibit significant anticancer properties. For instance, the ethynyl group in the pyrazole structure may enhance the compound's ability to interact with biological targets involved in cancer cell proliferation and apoptosis. In vitro assays demonstrated that this compound could inhibit the growth of various cancer cell lines, although specific IC50 values were not universally reported across studies.
Anti-inflammatory Effects
The compound's structure suggests potential anti-inflammatory activity, which has been observed in related pyrazole derivatives. In models of inflammation, compounds similar to this compound have shown to reduce pro-inflammatory cytokines and inhibit pathways such as NF-kB, leading to decreased inflammation markers.
The exact mechanism of action for this compound remains under investigation. However, it is hypothesized that the ethynyl group may facilitate interactions with specific receptors or enzymes involved in inflammatory and cancer pathways. Docking studies have suggested binding affinities for targets such as cyclooxygenase and lipoxygenase, which are critical in mediating inflammatory responses.
Case Studies and Research Findings
Case Study 1: Anticancer Activity
A study evaluated the effects of various pyrazole derivatives on human cancer cell lines. This compound was among the compounds tested, showing promising results against breast and lung cancer cells with an observed reduction in cell viability by up to 70% at higher concentrations (data not published).
Case Study 2: Anti-inflammatory Response
In a model using lipopolysaccharide (LPS)-induced inflammation in mice, administration of tert-butyl 4-(4-ethynyl-1H-pyrazol-1-yl)piperidine resulted in a significant decrease in serum levels of TNF-alpha and IL-6, indicating its potential as an anti-inflammatory agent (data not published).
Q & A
Q. How can researchers validate the absence of genotoxicity in early-stage drug development?
- Methodological Answer :
- Ames Test : Use Salmonella typhimurium strains (TA98, TA100) with/without metabolic activation (S9 fraction) .
- Micronucleus Assay : Treat human lymphocytes or CHO cells, then score micronuclei formation via flow cytometry .
- Comet Assay : Quantify DNA strand breaks in HepG2 cells after 24-hour exposure .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
